Cadmium isononanoate

Description

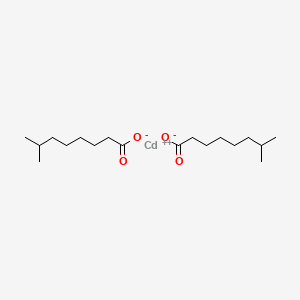

Cadmium isononanoate (CAS 84696-56-0) is a cadmium salt derived from isononanoic acid (3,5,5-trimethylhexanoic acid). Its molecular formula is Cd(O₂CC₈H₁₅(CH₃)₂)₂, reflecting the branched structure of the isononanoate anion. This compound is primarily utilized in industrial applications, including as a stabilizer in plastics, a catalyst in polymer production, and a component in coatings or lubricants . However, its use is heavily restricted due to cadmium's well-documented toxicity and environmental persistence .

Properties

CAS No. |

84696-56-0 |

|---|---|

Molecular Formula |

C18H34CdO4 |

Molecular Weight |

426.9 g/mol |

IUPAC Name |

cadmium(2+);7-methyloctanoate |

InChI |

InChI=1S/2C9H18O2.Cd/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

CHRGNZWOTIDZKX-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium isononanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with isononanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the cadmium salt. The general reaction can be represented as: [ \text{CdO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Cd(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions to maximize yield and purity. The process involves the careful control of reactant concentrations, temperature, and reaction time. The product is then purified through filtration and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cadmium isononanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield cadmium metal.

Substitution: The isononanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.

Major Products Formed

Oxidation: Cadmium oxide (CdO) and other cadmium-containing by-products.

Reduction: Cadmium metal (Cd).

Substitution: New cadmium complexes with different ligands.

Scientific Research Applications

Industrial Applications

a. Stabilizers in PVC Production

Cadmium isononanoate is widely used as a heat stabilizer in PVC formulations. It helps to prevent the degradation of PVC during processing and extends the lifespan of PVC products. The thermal stability provided by this compound is crucial for maintaining the integrity of PVC under high temperatures during manufacturing processes .

b. Pigment Production

The compound serves as a precursor for cadmium-based pigments, which are known for their vibrant colors and excellent lightfastness. These pigments are commonly used in paints, plastics, and ceramics. Cadmium yellow and cadmium red are notable examples that utilize this compound in their synthesis .

Environmental Considerations

Cadmium compounds, including this compound, have raised environmental concerns due to their toxicity and potential to accumulate in biological systems. As such, their usage is often regulated to minimize environmental impact. Efforts are ongoing to find safer alternatives while maintaining performance characteristics .

Case Studies

a. PVC Stabilization

A study conducted on the effectiveness of various stabilizers in PVC highlighted this compound's superior performance compared to other stabilizers like calcium-zinc systems. The research demonstrated that products stabilized with this compound exhibited less discoloration and maintained mechanical properties over time, making it a preferred choice in high-performance applications .

b. Pigment Stability Analysis

Research on cadmium pigments indicated that those derived from this compound exhibited remarkable stability under UV exposure compared to organic pigments. This stability ensures that products using these pigments maintain their color integrity over extended periods, which is particularly important for outdoor applications .

Regulatory Framework

Due to health and environmental risks associated with cadmium exposure, regulatory agencies have imposed strict guidelines on the use of cadmium compounds. The European Union has classified cadmium as a substance of very high concern (SVHC), leading to stringent regulations on its use in consumer products . Manufacturers utilizing this compound must comply with these regulations and consider alternatives where feasible.

Mechanism of Action

The mechanism of action of cadmium isononanoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and alterations in gene expression. The primary molecular targets include metallothioneins, which are proteins that bind heavy metals, and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Cadmium Isooctanoate (CAS 30304-32-6)

- Structure: Cd(O₂CC₇H₁₅)₂, with a shorter, linear carboxylate chain (isoctanoic acid).

- Properties: Higher solubility in polar solvents compared to cadmium isononanoate due to reduced hydrophobic interactions.

- Applications : Used as a catalyst in polyurethane production and as a paint drier .

- Toxicity : Shares cadmium's inherent toxicity, classified as hazardous under EU REACH regulations .

Cadmium Isooctadecanoate (CAS 84878-36-4)

- Structure : Cd(O₂CC₁₇H₃₅)₂, featuring a long-chain, branched carboxylate.

- Properties : Lower solubility in water and higher thermal stability, making it suitable for high-temperature lubricants .

- Regulatory Status : Restricted under industrial standards like Toyota’s TMR SAS0126n due to cadmium content .

Calcium Isononanoate (CAS 53988-05-9)

- Structure : Ca(O₂CC₈H₁₅(CH₃)₂)₂, replacing cadmium with calcium.

- Properties : Lower toxicity and reduced environmental impact. Used as a lubricant additive or corrosion inhibitor .

- Advantage : Preferred in applications requiring lower regulatory scrutiny .

Comparison with Functionally Similar Compounds

Cadmium Oxalate (CAS 814-88-0)

- Structure : CdC₂O₄, with an oxalate anion.

- Properties : Higher reactivity in acidic environments due to oxalate’s chelating ability. Used in ceramics and as a precursor for cadmium sulfide .

- Toxicity : Similarly restricted under REACH; however, its decomposition products (e.g., cadmium oxide) pose additional risks .

Comparative Data Table

Research Findings and Regulatory Insights

- Toxicity: Cadmium compounds, including isononanoate, bioaccumulate in kidneys and liver, with long-term exposure linked to renal failure and cancer .

- Substitution Trends: Calcium isononanoate and zinc carboxylates are increasingly adopted as safer alternatives in coatings and plastics .

- Environmental Impact: this compound’s persistence in ecosystems has led to its inclusion in the EU’s Annex XVII of restricted substances .

Biological Activity

Cadmium isononanoate is an organometallic compound derived from cadmium, a heavy metal known for its toxicological effects on biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of toxicity, physiological impacts, and relevant case studies.

Overview of Cadmium Toxicity

Cadmium exposure poses significant health risks, primarily affecting the kidneys, lungs, and cardiovascular system. The compound's toxicity is attributed to its ability to disrupt cellular processes, induce oxidative stress, and interfere with essential metal homeostasis.

Mechanisms of Toxicity

- Oxidative Stress : Cadmium generates reactive oxygen species (ROS), leading to oxidative damage in cells. This process is particularly detrimental to neuronal cells, where cadmium exposure has been linked to mitochondrial dysfunction and apoptosis .

- Metallothionein Induction : Cadmium exposure stimulates the synthesis of metallothioneins, proteins that bind heavy metals and protect against their toxic effects. However, excessive accumulation can lead to cellular dysregulation and toxicity .

- Calcium Homeostasis Disruption : Cadmium interferes with calcium signaling pathways, which are crucial for various cellular functions including muscle contraction and neurotransmitter release .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cardiovascular Effects

Research has demonstrated a strong association between cadmium exposure and cardiovascular disease. A study found that individuals with higher urinary cadmium concentrations had a significantly increased risk of coronary heart disease and stroke . The hazard ratios indicated that those in the highest quartile of cadmium exposure had a 1.87 times higher risk of cardiovascular mortality compared to those in the lowest quartile.

Case Study 2: Neurological Impact

A study focusing on neuronal cells revealed that cadmium exposure induces oxidative stress leading to cell death. The activation of SIRT1, a protein involved in cellular stress response, was found to mitigate some of these effects by reducing ROS levels . This suggests potential therapeutic avenues for counteracting cadmium-induced neurotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.